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Compound of Interest

Compound Name:
Methyl 5-bromofuran-2-

carboxylate

Cat. No.: B040367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-
bromofuran-2-carboxylate (CAS No: 2527-99-3). The document outlines expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols for data acquisition. This guide is intended to serve as a

valuable resource for the characterization and analysis of this compound in research and

development settings.

Molecular Structure
IUPAC Name: methyl 5-bromo-2-furoate Molecular Formula: C₆H₅BrO₃ Molecular Weight:

205.01 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for Methyl 5-bromofuran-2-
carboxylate, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the two distinct protons on

the furan ring and the three protons of the methyl ester group.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Number of

Protons
Assignment

~7.15 Doublet (d) ~3.6 1H H-3 (Furan)

~6.40 Doublet (d) ~3.6 1H H-4 (Furan)

~3.90 Singlet (s) - 3H -OCH₃ (Ester)

¹³C NMR Data
The ¹³C NMR spectrum will display signals for the six carbon atoms in the molecule, including

the carbonyl carbon, the four carbons of the furan ring, and the methyl carbon of the ester.

Predicted Chemical Shift (δ, ppm) Carbon Assignment

~158.0 C=O (Ester Carbonyl)

~145.0 C-2 (Furan)

~122.0 C-5 (Furan)

~120.0 C-3 (Furan)

~114.0 C-4 (Furan)

~52.0 -OCH₃ (Ester)

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromofuran-2-
carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.[1]
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Data Acquisition for ¹H NMR:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the

protons.

The number of scans can range from 8 to 64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify

the spectrum to singlets.[2]

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

220 ppm).[3]

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

[2]

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform. Phase and baseline correct the resulting spectrum. Reference the

chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm

for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
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The IR spectrum of Methyl 5-bromofuran-2-carboxylate is expected to show characteristic

absorption bands for the C=O bond of the ester, the C-O bonds, the C=C bonds of the furan

ring, and the C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
Functional Group

Assignment

~3100 Medium C-H stretch
Aromatic C-H (Furan

ring)

~2960 Medium C-H stretch Aliphatic C-H (-OCH₃)

~1725 Strong C=O stretch Ester carbonyl

~1580, ~1470 Medium-Strong C=C stretch Furan ring

~1250, ~1100 Strong C-O stretch Ester C-O

Below 1000 Medium-Strong
C-H bend, C-Br

stretch

Furan ring C-H out-of-

plane bend, C-Br

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of Methyl 5-bromofuran-2-carboxylate in a

volatile organic solvent like methylene chloride or acetone.[4]

Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.[4]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

First, acquire a background spectrum of the clean, empty sample compartment to account

for atmospheric CO₂ and water vapor.[5]
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Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectral Data
The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the

molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for

the molecular ion and any bromine-containing fragments, with two peaks of nearly equal

intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

m/z (mass-to-charge ratio) Relative Intensity Assignment

204/206 High [M]⁺˙ (Molecular ion)

173/175 Medium [M - OCH₃]⁺

145/147 Medium [M - COOCH₃]⁺

125 Low [M - Br]⁺

Predicted data based on PubChem for various adducts includes [M+H]⁺ at m/z 204.94949 and

[M+Na]⁺ at m/z 226.93143.[6]

Experimental Protocol for Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol, acetonitrile, or a mixture thereof.[7]
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Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL for

analysis.[7]

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electron Impact (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g.,

quadrupole, time-of-flight).

Ionization:

Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized

and bombarded with a high-energy electron beam. This process typically leads to the

formation of a molecular ion and extensive fragmentation.[2]

Electrospray Ionization (ESI): The sample solution is introduced into the ion source

through a capillary at a high voltage. This "soft" ionization technique typically produces

protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates

them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of an organic compound like Methyl 5-bromofuran-2-carboxylate.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methyl 5-bromofuran-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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